molecular formula C8H10ClN B1596898 3-Chloro-2-methylbenzylamine CAS No. 226565-61-3

3-Chloro-2-methylbenzylamine

Cat. No. B1596898
M. Wt: 155.62 g/mol
InChI Key: LESUPVCBJDWKJH-UHFFFAOYSA-N
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Description

3-Chloro-2-methylbenzylamine, also known as CBAM, is an organic compound that contains an amine functional group attached to a benzene ring. It is used as a pharmaceutical, pesticide, and dye intermediate . It is also used in the synthesis of 3-Chlorobenzamide and N-(3-Chlorobenzyl)-4-(2-indolyl)-2-pyrimidinamine .


Synthesis Analysis

The synthesis of 3-Chloro-2-methylbenzylamine involves reductive amination during dihydroquinolone synthesis . It is also used in the synthesis of N-(3-chlorobenzyl) toluene-p-sulphonamide . Another method involves the reductive amination of a carbonyl compound, emulating the biosynthesis of an amino acid without using enzyme catalysis .


Molecular Structure Analysis

The molecular formula of 3-Chloro-2-methylbenzylamine is C8H10ClN, and its molecular weight is 155.62 g/mol. The structure of this compound includes a benzene ring with an amine functional group attached.


Chemical Reactions Analysis

3-Chloro-2-methylbenzylamine undergoes various chemical reactions. For instance, it undergoes reductive amination during dihydroquinolone synthesis . It is also involved in the synthesis of N-(3-chlorobenzyl) toluene-p-sulphonamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-2-methylbenzylamine include a density of 1.1±0.1 g/cm3, a boiling point of 206.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . Its molar refractivity is 44.3±0.3 cm3 .

Scientific Research Applications

Application in Atmospheric Chemistry

  • Summary of the Application: 3-Chloro-2-methyl-1-propene (3CMP), which is structurally similar to 3-Chloro-2-methylbenzylamine, has been studied for its reactions with the OH radical in the atmosphere. This is important because 3CMP is used as an organic solvent in various industrial applications and its emission into the atmosphere can cause environmental pollution .
  • Methods of Application or Experimental Procedures: The detailed reaction mechanism of 3CMP with the OH radical was investigated using highly accurate electronic structure calculations and kinetic modeling .
  • Results or Outcomes: The study found that due to the unsaturated structure of 3CMP, it is highly reactive in the troposphere with the OH radical. The oxidation of 3CMP results in the formation of stable chlorinated products, such as chloroacetone and formyl chloride, which can be transported to the stratosphere, affecting the ozone layer .

Application in Wastewater Treatment

  • Summary of the Application: Electrospun nanomaterials, which can be made from a variety of compounds including 3-Chloro-2-methylbenzylamine, have emerged as a promising solution for wastewater treatment. They have a large specific surface area, micro/nano-scale, hierarchical structure, and flexible compositional regulation, making them suitable for a variety of scenarios .
  • Methods of Application or Experimental Procedures: The nanomaterials are prepared using electrospinning technology, which involves principles, advantages, and flexible product strategies . They are used for treating wastewater contaminated by oil, dyes, heavy metal ions, and bacteria .
  • Results or Outcomes: The use of electrospun nanomaterials for wastewater purification has shown a booming growth trend with more than 1000 work articles reported annually in this field .

Application in Chlor-Alkali Industry

  • Summary of the Application: The chlor-alkali process is one of the most basic chemical industries, mainly producing chlorine (Cl 2) and sodium hydroxide (NaOH). The global annual production of chlorine exceeds 75 million tons . Chlorine has been used in a variety of applications, including the production of building materials such as polyvinyl chloride, organic synthesis, metallurgy, water treatment , and the manufacture of titanium dioxide .
  • Methods of Application or Experimental Procedures: The chlor-alkali industry has been upgraded from mercury, diaphragm electrolytic cell, to ion exchange membrane (IEM) electrolytic cells .
  • Results or Outcomes: The current chlor-alkali process is one of the industries with high energy consumption, releasing large amounts of pollutants and causing serious environmental problems . Therefore, energy saving and emission reduction in the chlor-alkali production process are important development directions .

Application in Cellulose Modification

  • Summary of the Application: Cellulose, a natural polymer, can be modified for various applications. The modification of cellulose allows for enhanced control and better physical qualities .
  • Methods of Application or Experimental Procedures: Cellulose is extracted from different plant fibers using the formic acid process. The acid hydrolysate of cellulose contains glucose and xylose .
  • Results or Outcomes: The modification of cellulose opens up new possibilities for sustainable techniques. It is believed that additional chemical units of cellulose solubility should be used .

Application in Compression Garments

  • Summary of the Application: Compression garments, made from a mixture of textiles including nylon and spandex, are designed to hold tightly onto the body without greatly interfering with a person’s appearance and comfort .
  • Methods of Application or Experimental Procedures: The garments are made by weaving fibers together. The type and amount of fiber used will depend on the garment’s purpose .
  • Results or Outcomes: Compression clothing is designed to apply graduated pressure. The material exerts maximum compression at the most affected part, like the stomach, leg, or back .

Safety And Hazards

3-Chloro-2-methylbenzylamine may cause burns and may have harmful effects if inhaled or swallowed . It is advised to avoid prolonged exposure, not to breathe the vapor, and to use caution when handling .

properties

IUPAC Name

(3-chloro-2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESUPVCBJDWKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373997
Record name 3-Chloro-2-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methylbenzylamine

CAS RN

226565-61-3
Record name 3-Chloro-2-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 226565-61-3
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Synthesis routes and methods

Procedure details

1.15 g of N-(3-chloro-2-methylbenzyl)phthalimide was dissolved in 20 mL of methanol, and 5 mL of hydrazine monohydrate was added thereto at room temperature. Thereafter, it was warmed to 80° C., followed by continuously reacting overnight. After completion of the reaction, the reaction liquid was left to be cooled, and water was added thereto, followed by extraction with chloroform. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain 628 mg (yield 100%) of a title compound as a colorless clear oily substance.
Name
N-(3-chloro-2-methylbenzyl)phthalimide
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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